4-Acetyl-2-nitrothiophene 4-Acetyl-2-nitrothiophene
Brand Name: Vulcanchem
CAS No.: 58157-89-4
VCID: VC3777921
InChI: InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3
SMILES: CC(=O)C1=CSC(=C1)[N+](=O)[O-]
Molecular Formula: C6H5NO3S
Molecular Weight: 171.18 g/mol

4-Acetyl-2-nitrothiophene

CAS No.: 58157-89-4

Cat. No.: VC3777921

Molecular Formula: C6H5NO3S

Molecular Weight: 171.18 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-2-nitrothiophene - 58157-89-4

Specification

CAS No. 58157-89-4
Molecular Formula C6H5NO3S
Molecular Weight 171.18 g/mol
IUPAC Name 1-(5-nitrothiophen-3-yl)ethanone
Standard InChI InChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3
Standard InChI Key JGXUDXHPIWIXJZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CSC(=C1)[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CSC(=C1)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Basic Chemical Information

4-Acetyl-2-nitrothiophene is characterized by its molecular formula C6H5NO3S and a molecular weight of 171.18 g/mol. The compound's structure features a thiophene core with strategically positioned functional groups that influence its chemical behavior and potential applications in various fields.

Table 1: Basic Chemical Properties of 4-Acetyl-2-nitrothiophene

PropertyValue
CAS Number58157-89-4
Molecular FormulaC6H5NO3S
Molecular Weight171.18 g/mol
IUPAC Name1-(5-nitrothiophen-3-yl)ethanone
Standard InChIInChI=1S/C6H5NO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3
Standard InChIKeyJGXUDXHPIWIXJZ-UHFFFAOYSA-N
SMILESCC(=O)C1=CSC(=C1)N+[O-]
PubChem Compound2735263

The presence of both the acetyl and nitro groups creates an electron distribution that influences the compound's reactivity, solubility, and potential interactions with biological systems. These functional groups provide sites for further chemical modifications, making 4-Acetyl-2-nitrothiophene a versatile building block for more complex molecules.

Structural Features

The thiophene ring in 4-Acetyl-2-nitrothiophene is a five-membered aromatic heterocycle containing a sulfur atom. The planarity of this ring system, combined with its aromaticity, contributes to the compound's stability and reactivity patterns. The acetyl group (COCH3) at position 4 and the nitro group (NO2) at position 2 create an electron distribution that influences various chemical and physical properties of the molecule.

The acetyl group, being electron-withdrawing through its carbonyl function but electron-donating through its methyl group, affects the electron density of the thiophene ring. Similarly, the nitro group, which is strongly electron-withdrawing, further modifies the electronic character of the ring. This combination of substituents creates a unique electronic environment that determines the compound's reactivity in chemical transformations and its potential interactions in biological systems.

Synthesis and Preparation

General Synthetic Routes

Analytical Data

Spectroscopic Characterization

The structural confirmation and purity assessment of 4-Acetyl-2-nitrothiophene rely on various spectroscopic techniques. The analytical data provides important insights into the compound's structural features and chemical properties, essential for both research and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 4-Acetyl-2-nitrothiophene in CDCl3 shows characteristic signals that confirm its structure :

  • A singlet at δ 2.5 ppm, attributable to the methyl protons of the acetyl group (COCH3)

  • Two singlets at approximately δ 7.1 and δ 7.6 ppm, corresponding to the aromatic protons at positions 3 and 5 of the thiophene ring

These NMR signals provide definitive confirmation of the compound's structure, with the chemical shifts reflecting the electronic environment of each proton in the molecule. The integration of these signals confirms the expected number of protons in each chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Acetyl-2-nitrothiophene exhibits several characteristic absorption bands that further confirm its structural features :

  • 1601 cm-1: Attributed to C=C stretching vibrations in the thiophene ring

  • 1660 cm-1: Characteristic of the C=O stretching of the acetyl group

  • 1470 cm-1: Associated with NO2 asymmetric stretching

These IR absorption bands provide a spectroscopic fingerprint of the compound, allowing for rapid identification and confirmation of its structure and purity.

Mass Spectrometry

Mass spectrometric analysis of 4-Acetyl-2-nitrothiophene reveals significant mass fragments at m/z values of 102, 171, and 218 . The peak at m/z 171 corresponds to the molecular ion, consistent with the molecular weight of the compound (171.18 g/mol). The fragmentation pattern provides additional structural information and can be used for compound identification and purity assessment.

Table 2: Spectroscopic Data for 4-Acetyl-2-nitrothiophene

TechniqueDataInterpretation
1H NMR (CDCl3)δ 2.5 (s, COCH3), 7.1 (s, ArH), 7.6 (s, ArH)Confirms acetyl group and aromatic protons
IR (cm-1)1601, 1660, 1470C=C stretching, C=O stretching, NO2 stretching
Mass Spectrometry (m/z)102, 171, 218171 corresponds to molecular ion

Biological and Pharmacological Activities

Relationship to Anti-inflammatory and Antioxidant Activities

Research on related thiophene derivatives has revealed significant biological activities, including anti-inflammatory and antioxidant properties. As indicated in one study, "highly substituted thiophene scaffold exhibits anti-inflammatory and antioxidant activity" . While this finding pertains to thiophene derivatives with different substitution patterns, it suggests potential avenues for investigating the biological activities of 4-Acetyl-2-nitrothiophene.

The anti-inflammatory activity of certain thiophene derivatives has been demonstrated using the carrageenan-induced rat hind paw edema model, while antioxidant properties have been assessed through DPPH free radical-scavenging activity and nitric oxide radical scavenging activity . These established methodologies could be applied to evaluate the potential biological activities of 4-Acetyl-2-nitrothiophene in future research.

Given the increasing interest in multi-functional therapeutic agents that address multiple aspects of disease pathology, the potential anti-inflammatory and antioxidant properties of thiophene derivatives like 4-Acetyl-2-nitrothiophene warrant further investigation.

Research Applications

Pharmaceutical Research

The structural features of 4-Acetyl-2-nitrothiophene make it potentially valuable in pharmaceutical research. The thiophene scaffold is found in numerous bioactive compounds and pharmaceuticals, including anticonvulsants, antidepressants, and antimicrobial agents. The presence of both acetyl and nitro groups provides multiple sites for further functionalization, making 4-Acetyl-2-nitrothiophene a potential intermediate in the synthesis of more complex bioactive molecules.

The potential antimicrobial properties associated with nitrothiophene compounds suggest that 4-Acetyl-2-nitrothiophene could serve as a starting point for the development of novel antimicrobial agents. Additionally, the relationship between substituted thiophenes and anti-inflammatory/antioxidant activities indicates potential applications in the development of therapeutic agents targeting inflammation and oxidative stress .

Furthermore, the thiophene ring's structural similarity to biologically important molecules makes compounds like 4-Acetyl-2-nitrothiophene valuable for structure-activity relationship studies in medicinal chemistry research.

Materials Science

Beyond pharmaceutical applications, 4-Acetyl-2-nitrothiophene may have relevance in materials science. Thiophene derivatives are widely used in the development of conductive polymers, organic semiconductors, and advanced materials for electronic applications. The functional groups present in 4-Acetyl-2-nitrothiophene could influence its electronic properties and potential utility in such applications.

The acetyl and nitro groups can participate in various chemical transformations, allowing for the incorporation of 4-Acetyl-2-nitrothiophene into more complex structures with tailored properties. This versatility makes the compound potentially valuable in the development of functional materials with specific optical, electronic, or mechanical properties.

Research in this direction could explore the polymerization of 4-Acetyl-2-nitrothiophene or its derivatives, as well as its incorporation into supramolecular assemblies with unique properties and applications.

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